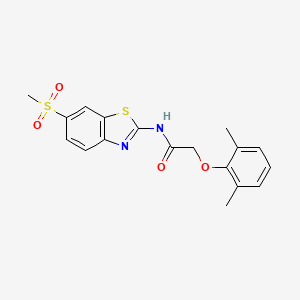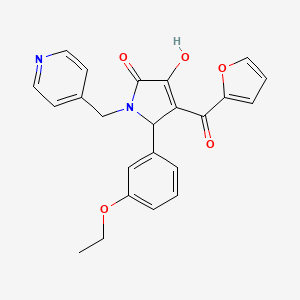![molecular formula C17H14N2O5S3 B12135399 N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12135399.png)
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5Z)-5-[(4-hidroxi-3-metoxifenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]bencensulfonamida es un complejo compuesto orgánico conocido por su estructura química única y sus posibles aplicaciones en varios campos científicos. Este compuesto presenta un anillo de tiazolidinona, un grupo bencensulfonamida y una porción de metoxifenilo, lo que contribuye a sus diversas propiedades químicas y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(5Z)-5-[(4-hidroxi-3-metoxifenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]bencensulfonamida típicamente implica la condensación de 4-hidroxi-3-metoxibenzaldehído con derivados de tiazolidinona bajo condiciones controladas. La reacción suele estar catalizada por catalizadores ácidos o básicos para facilitar la formación del producto deseado. Las condiciones de reacción, como la temperatura, el disolvente y el tiempo de reacción, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo o de lotes a gran escala. El uso de reactores automatizados y el control preciso de los parámetros de reacción garantiza una calidad y una escalabilidad consistentes. Las técnicas de purificación, como la recristalización, la cromatografía y la destilación, se emplean para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(5Z)-5-[(4-hidroxi-3-metoxifenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]bencensulfonamida sufre diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiazolidinona en su derivado de tiazolidina correspondiente.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos aromáticos y la porción de tiazolidinona.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos nucleófilos y electrófilos. Las condiciones de reacción se adaptan a la transformación específica, a menudo implicando temperaturas, disolventes y catalizadores controlados.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
N-[(5Z)-5-[(4-hidroxi-3-metoxifenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]bencensulfonamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se explora como un compuesto líder para el desarrollo de fármacos, particularmente en el objetivo de enzimas y receptores específicos.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de N-[(5Z)-5-[(4-hidroxi-3-metoxifenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]bencensulfonamida implica su interacción con objetivos moleculares específicos, como enzimas y receptores. La estructura del compuesto le permite unirse a sitios activos, modulando la actividad de estos objetivos e influyendo en diversas vías bioquímicas. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
- 4-hidroxi-N-[(5Z)-5-[(4-hidroxi-3-metoxifenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]-3-metoxibenzamida
- N-(4-etoxifenil)-4-{[(E)-(2-hidroxi-3-metoxifenil)metilideno]amino}bencensulfonamida
Singularidad
En comparación con compuestos similares, N-[(5Z)-5-[(4-hidroxi-3-metoxifenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]bencensulfonamida destaca por su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica únicas. Su capacidad de sufrir diversas transformaciones químicas e interactuar con varios objetivos biológicos lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C17H14N2O5S3 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14N2O5S3/c1-24-14-9-11(7-8-13(14)20)10-15-16(21)19(17(25)26-15)18-27(22,23)12-5-3-2-4-6-12/h2-10,18,20H,1H3/b15-10- |
Clave InChI |
YRRDDGHGEHWWEL-GDNBJRDFSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12135320.png)



![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12135345.png)
![3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12135351.png)
![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide](/img/structure/B12135358.png)
![2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135368.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydroben zo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12135371.png)
![4-Ethyl-3-[(3-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B12135381.png)
![N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135383.png)


![N-(2,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12135388.png)
